3-Isopropyloxetan-3-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

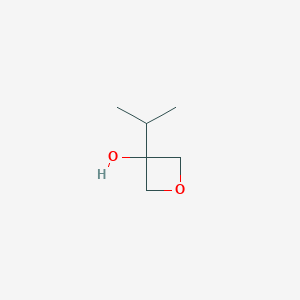

3-Isopropyloxetan-3-ol is a chemical compound with the CAS Number: 1408291-62-2 . It has a molecular weight of 116.16 and its IUPAC name is 3-isopropyl-3-oxetanol . It is typically stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of 3-Isopropyloxetan-3-ol involves the use of Isopropylmagnesium chloride which is added dropwise to a solution of oxetan-3-one in Diethyl ether . The reaction is initially carried out at 0° C and then warmed up to room temperature . The reaction yields the crude product 3-isopropyloxetan-3-ol with a yield of 62% .

Molecular Structure Analysis

The linear formula of 3-Isopropyloxetan-3-ol is C6H12O2 . The InChI code is 1S/C6H12O2/c1-5(2)6(7)3-8-4-6/h5,7H,3-4H2,1-2H3 .

Physical And Chemical Properties Analysis

3-Isopropyloxetan-3-ol is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Applications De Recherche Scientifique

Bioisosteres and Chemical Properties

3-Isopropyloxetan-3-OL and its derivatives, such as oxetan-3-ol, have been investigated for their potential as bioisosteres of the carboxylic acid functional group. Studies have focused on understanding their physicochemical properties, and their potential utility in medicinal chemistry, particularly as isosteric replacements for the carboxylic acid moiety in drug molecules (Lassalas et al., 2017).

Controlled Release of Bioactive Agents

Research has also explored the use of 3-Isopropyloxetan-3-OL derivatives in bioorthogonal reactions for the controlled release of bioactive agents, such as fluorophores and drugs, in living organisms. This application has implications in areas like chemical biology and drug delivery (Tu et al., 2018).

Synthesis and Reactivity

Further studies have been conducted on the synthesis and reactivity of compounds like oxetan-3-ol, exploring their use in diverse chemical reactions. For example, lithium-catalyzed Friedel–Crafts reactions on oxetan‐3‐ols have been examined, leading to the synthesis of novel compounds that could be useful in drug discovery efforts (Croft et al., 2016).

Anti-Knock Properties in Biofuels

3-Isopropyloxetan-3-OL and similar compounds have been investigated for their anti-knock properties in biofuels. Studies in this domain focus on the potential of these compounds as additives to improve the performance of spark ignition engines (Mack et al., 2014).

DNA and Molecular Biology Research

In molecular biology, derivatives of 3-Isopropyloxetan-3-OL have been used in the study of DNA interactions, such as in the design of triplex-forming oligonucleotides for gene modulation. This has potential applications in genetics and biotechnology (Giovannangeli & Hélène, 2000).

Safety and Hazards

Propriétés

IUPAC Name |

3-propan-2-yloxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)6(7)3-8-4-6/h5,7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOJLRDIFJLMLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(COC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2440168.png)

![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/no-structure.png)

![N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2440174.png)

![2-(4-((4-Methoxyphenyl)thio)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2440181.png)